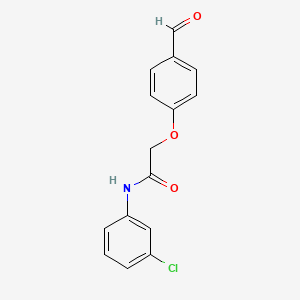

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQMLMRGLEDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 3-chloroaniline with 4-formylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2-(4-carboxyphenoxy)-N-(3-chlorophenyl)acetamide.

Reduction: 2-(4-hydroxyphenoxy)-N-(3-chlorophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects, which suggest potential therapeutic applications in treating infections.

- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activities. Biological assays indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies provide insights into its mechanism of action and potential as a lead compound for drug development .

Synthesis and Derivative Development

The synthesis of this compound can be optimized through various methods:

- Eco-Friendly Synthesis : Recent advancements focus on eco-friendly methodologies for synthesizing derivatives, which include using recyclable solvents and catalysts to minimize environmental impact .

- Multi-Step Synthesis : The compound can be synthesized through multi-step processes involving different reagents and conditions that enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure.

Case Studies

- Case Study on Antimicrobial Efficacy : In a study published in 2024, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an alternative treatment.

- Case Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as a promising anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (3d)

- Structure : Differs in the chloro substituent position (4- vs. 3-chlorophenyl).

- Synthesis : Yield of 41.5% via condensation, lower than other derivatives (e.g., 65% for compound 3e) .

- Physical Properties : Melting point = 140°C; IR peaks for N-H (3295 cm⁻¹) and C=O (1679 cm⁻¹) .

- Applications: Used in synthesizing α,β-unsaturated nitriles via Knoevenagel condensation .

N-(3-Chlorophenyl)-2-(4-formylphenoxy)acetamide

- Synthesis: Prepared via refluxing with 4-aminobenzohydrazide to form Schiff base ligands, confirmed by IR and ¹H NMR .

Phenoxy Substituent Variations

N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

- Structure : Ethoxy group at the ortho position alongside para-formyl.

- Physicochemical Properties: Molecular formula = C₁₈H₁₈ClNO₄; molar mass = 347.79 g/mol. The ethoxy group increases lipophilicity .

Bioactive Analogs

2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c)

2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a–e)

- Applications: Antimicrobial activity tested against bacterial and fungal strains. The thiazolidinone ring enhances bioactivity compared to simple acetamides .

Physicochemical and Structural Analysis

Table 1: Comparative Data for Key Acetamide Derivatives

Biological Activity

N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its structural features that may contribute to various biological activities. The compound consists of a chlorinated phenyl group and a formylphenoxy moiety, which are known to influence its reactivity and interaction with biological targets.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 305.74 g/mol. Its synthesis typically involves the reaction of 3-chloroaniline with 4-formylphenoxyacetic acid, yielding a white solid product with a yield ranging from 75% to 85% depending on the specific reaction conditions used. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activity

This compound has been studied for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Various studies have highlighted its efficacy against different cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, in vitro studies indicate that this compound may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 | 9.5 | Induction of apoptosis, down-regulation of anti-apoptotic proteins |

| HEP2 | 12 | Inhibition of cell proliferation, modulation of inflammatory markers |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use in treating infections .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- Cytotoxic Evaluation : A study involving the synthesis and cytotoxic evaluation of related compounds found that this compound exhibited significant cytotoxic effects on Raji cells, indicating its potential as an anti-cancer agent .

- Molecular Docking Studies : In silico molecular docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression, further supporting its potential therapeutic applications .

- Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound resulted in cell cycle arrest and increased apoptosis markers in treated cells, highlighting its mechanism of action at the cellular level .

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloro-N-(3-chlorophenyl)acetamide with 4-hydroxybenzaldehyde derivatives in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., acetonitrile or ethanol) under reflux. Yields vary (41.5–85%) depending on substituents and catalysts. For example, using piperidine as a catalyst in ethanol improves cyclization efficiency, while microwave-assisted synthesis reduces reaction time . Characterization via IR, ¹H NMR, and ESI-MS confirms structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .

- ¹H NMR : Key signals include the formyl proton (δ ~10.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

- ESI-MS : Validates molecular weight (e.g., calculated m/z 301.12 matches observed m/z 301.12) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .

Q. What in vitro assays are suitable for preliminary biological screening?

The MTT assay is widely used to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). For example, phenoxy acetamide derivatives show IC₅₀ values <10 µM in certain cases, with activity linked to electron-withdrawing substituents (e.g., Cl, NO₂) . Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) must be confirmed prior to testing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies reveal:

- Electron-withdrawing groups (e.g., Cl at the 3-position of phenyl) improve anticancer activity by enhancing electrophilic interactions with biological targets .

- Phenoxy linker flexibility : Rigidifying the linker via heterocyclic fusion (e.g., chromene, pyrazole) increases binding affinity to enzymes like topoisomerase-II .

- Formyl group modification : Converting the formyl to a hydrazone (e.g., Schiff base complexes) enhances metal chelation and antimicrobial activity .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Solubility differences : Use co-solvents (e.g., Cremophor EL) or prodrug strategies to improve bioavailability .

- Target selectivity : Perform kinase profiling or molecular docking to identify off-target effects. For example, acetamide derivatives may inhibit EGFR or MAPK pathways .

Q. What computational methods are effective for predicting binding modes and toxicity?

- Molecular docking (AutoDock Vina) : Predicts interactions with targets like COVID-19 main protease (binding energy <−7 kcal/mol) .

- DFT calculations : Optimizes geometry and identifies reactive sites (e.g., Fukui indices for nucleophilic attack) .

- ADMET prediction (SwissADME) : Flags hepatotoxicity risks from chloro-substituents and poor absorption (LogP >5) .

Q. How can combinatorial chemistry expand the diversity of derivatives?

- Multicomponent reactions : Combine 4-formylphenoxy acetamide with malononitrile and heterocyclic reagents (e.g., dimedone) to generate hybrid scaffolds like chromeno-pyrazoles .

- Solid-phase synthesis : Immobilize intermediates on Wang resin for high-throughput generation of analogs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.